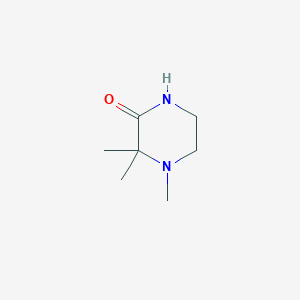

3,3,4-Trimethylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,4-trimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-5-9(7)3/h4-5H2,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMYRKAVSCKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Pharmacophore Modeling of the 3,3,4-Trimethylpiperazin-2-one Scaffold

Executive Summary

This technical guide details the computational methodology for utilizing 3,3,4-Trimethylpiperazin-2-one as a rigid pharmacophore scaffold in Fragment-Based Drug Design (FBDD). Unlike flexible aliphatic chains, this piperazinone derivative leverages the Thorpe-Ingold effect (gem-dimethyl effect) to enforce specific conformational constraints, making it an ideal peptidomimetic template for mimicking

This document is intended for computational chemists and medicinal chemists. It moves beyond standard protocol listing to explain the causality of conformational locking and provides a self-validating workflow for generating high-fidelity pharmacophore models.

Part 1: Structural Dynamics & The Gem-Dimethyl Effect

The Scaffold Architecture

The this compound core is not merely a linker; it is a structural "lock." To model it accurately, one must understand the forces dictating its geometry.

-

C2 Carbonyl: Acts as a fixed Hydrogen Bond Acceptor (HBA), mimicking the

residue carbonyl in a peptide -

C3 gem-Dimethyl Group: This is the critical structural element. The steric bulk of the two methyl groups at position 3 restricts rotation around adjacent bonds (the Thorpe-Ingold effect). This forces the piperazinone ring into a constrained twist-boat or distorted chair conformation, reducing the entropic penalty upon binding to a receptor.

-

N4-Methylation: Removes the Hydrogen Bond Donor (HBD) capability of the N4 amine, converting it into a hydrophobic feature and preventing non-specific H-bonding that often leads to promiscuity.

Conformational Locking Mechanism

The following diagram illustrates the logical flow of how the structural features translate into pharmacophoric utility.

Figure 1: Mechanistic pathway of the gem-dimethyl effect in pharmacophore scaffolding.

Part 2: Computational Workflow for Pharmacophore Generation

This protocol is designed to be self-validating . If the initial conformational search yields high-energy structures (>5 kcal/mol from global minimum), the force field parameters must be re-evaluated (switch from MMFF94x to OPLS4 or QM-based DFT).

Phase 1: Ligand Preparation & Conformational Sampling

Objective: Generate the bioactive conformation of the scaffold.

-

Structure Construction:

-

Build the this compound core.

-

Crucial Step: Set the N4 nitrogen hybridization to

(pyramidal) initially, but allow inversion during minimization.

-

-

Quantum Mechanical Optimization (The "Gold Standard"):

-

Standard molecular mechanics (MM) often fail to accurately predict the puckering of lactams.

-

Protocol: Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G * level of theory.

-

Validation: Verify that the amide bond (N1-C2) is planar (dihedral

or

-

-

Conformational Search:

-

Use a Low-Mode (LoMod) or Monte Carlo search to identify the global minimum.

-

Filter: Discard conformers with internal strain > 3.0 kcal/mol relative to the global minimum.

-

Phase 2: Feature Mapping (The Pharmacophore Hypothesis)

Once the rigid core is optimized, map the physicochemical features.

| Feature Type | Atom/Group | Vectorality | Function |

| H-Bond Acceptor (HBA) | C2 Carbonyl Oxygen | Projecting along lone pairs ( | Mimics peptide backbone carbonyl. |

| H-Bond Donor (HBD) | N1-H (Amide) | Linear projection from N-H bond | Critical for anchoring to receptor backbone. |

| Hydrophobic (Hyd) | C3-Methyls | Spherical radius ~1.7 Å | Fills hydrophobic pockets; restricts conformation. |

| Hydrophobic/Steric | N4-Methyl | Spherical | Prevents clash; modulates solubility. |

Phase 3: Model Generation & Validation

Objective: Create a 3D query for virtual screening.

-

Alignment: If co-crystallized data exists (e.g., PLK1 inhibitors), superimpose the this compound scaffold onto the native ligand's peptide backbone using a maximum common substructure (MCS) algorithm.

-

Exclusion Volumes: Define "forbidden zones" around the 3,3-dimethyl group to represent the steric boundary of the receptor pocket.

-

Decoy Set Validation:

-

Screen a library of 1,000 active piperazinones vs. 50,000 decoys (inactive but structurally similar).

-

Metric: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (AUC). A valid model must have AUC > 0.7.

-

Part 3: Experimental Protocol Visualization

The following workflow describes the integration of this scaffold into a broader drug discovery pipeline.

Figure 2: Computational pipeline from scaffold construction to virtual screening.

Part 4: Case Application – Peptidomimetics

The this compound scaffold is particularly effective in mimicking the Type II

Why it works:

In a natural

Comparative Data: Flexible vs. Rigid Scaffolds

| Parameter | Flexible Linker (e.g., Ethylenediamine) | This compound | Impact |

| Rotatable Bonds | 3+ | 0 (Ring locked) | Lower entropy penalty ( |

| Conformational Ensemble | Broad/Undefined | Narrow/Defined | Higher target specificity. |

| Metabolic Stability | Low (Protease susceptible) | High | Improved half-life ( |

| Lipophilicity (LogP) | Variable | Tunable (via Methyls) | Better membrane permeability. |

References

-

Micklatcher, C., et al. (1996). Piperazinone as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Journal of Medicinal Chemistry.

-

Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.

-

Schrödinger, LLC. (2024). Phase: Pharmacophore Modeling and Screening. Schrödinger Release 2024-1.

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling.

Sources

Methodological & Application

Step-by-step synthesis protocol for 3,3,4-Trimethylpiperazin-2-one

Application Note: High-Fidelity Synthesis of 3,3,4-Trimethylpiperazin-2-one via Regioselective Reductive Amination

Executive Summary & Scientific Rationale

The piperazinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a conformationally constrained peptidomimetic in kinase inhibitors (e.g., FGFR4 inhibitors) and protein aggregation modulators. The specific derivative This compound presents a unique synthetic challenge: introducing the N-methyl group at position 4 without over-alkylating to the quaternary ammonium salt or affecting the lactam nitrogen at position 1.[1][2]

Mechanistic Insight: Direct alkylation using methyl iodide (MeI) often leads to poly-alkylation and complex purification due to the nucleophilicity of the secondary amine.[1][2] To ensure high fidelity and scalability, this protocol utilizes Reductive Amination .[1] We employ formaldehyde as the carbon source and Sodium Triacetoxyborohydride (STAB) as a mild, selective reducing agent.[2] STAB is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity in the presence of the lactam functionality.[1]

The reaction proceeds via the formation of an exocyclic iminium ion intermediate at N4, which is rapidly reduced by the hydride source.[1] The steric bulk of the gem-dimethyl group at C3 actually aids selectivity by hindering the approach of larger electrophiles, but necessitates optimized reaction times for the initial condensation.[1][2]

Reaction Scheme & Pathway Visualization

The following diagram illustrates the transformation from the commercially available 3,3-dimethylpiperazin-2-one to the target 3,3,4-trimethyl derivative, highlighting the critical intermediate species.

Figure 1: Reaction pathway for the reductive N-methylation of 3,3-dimethylpiperazin-2-one.

Detailed Synthesis Protocol

Safety Precaution: Formaldehyde is a suspected carcinogen and sensitizer.[1][2] Sodium triacetoxyborohydride releases acetic acid upon hydrolysis and can generate hydrogen gas.[1] Perform all operations in a functioning chemical fume hood wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 3,3-Dimethylpiperazin-2-one | 128.17 | 1.0 | Limiting Reagent |

| Formaldehyde (37% aq.) | 30.03 | 3.0 | Methyl Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 0.1 (cat.)[1][2] | Catalyst |

| Dichloromethane (DCM) | - | - | Solvent (0.1 M) |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 3,3-dimethylpiperazin-2-one (5.0 g, 39.0 mmol).

-

Add Dichloromethane (DCM) (150 mL) and stir until the solid is fully dissolved.

-

Note: If solubility is poor, a mixture of DCM/MeOH (9:1) can be used, though pure DCM is preferred to minimize solvolysis of the hydride.

-

-

Imine Formation:

-

Add Formaldehyde (37% aq.[1][2][4] solution) (9.5 g, 8.7 mL, 117 mmol, 3.0 equiv) in one portion.

-

Add Acetic Acid (234 mg, 0.22 mL, 3.9 mmol, 0.1 equiv) to catalyze the condensation.

-

Stir vigorously at room temperature (20–25 °C) for 15 minutes.

-

Checkpoint: The solution may become slightly cloudy; this is normal.[1]

-

-

Reduction:

-

Cool the mixture to 0 °C using an ice bath.

-

Add Sodium Triacetoxyborohydride (STAB) (12.4 g, 58.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

-

Critical: Add slowly to control mild exotherm and gas evolution.[1]

-

Remove the ice bath and allow the reaction to warm to room temperature.[1] Stir for 12–16 hours (overnight).[1][2]

-

-

Monitoring:

-

Monitor reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH4OH).

-

Success Criteria: Disappearance of the starting material (m/z 129) and appearance of the product peak (m/z 143).[2]

-

-

Workup & Isolation:

-

Quench the reaction by adding saturated aqueous NaHCO3 (100 mL) slowly. Stir for 20 minutes until gas evolution ceases.

-

Separate the layers.[1][5] Extract the aqueous layer with DCM (3 x 50 mL).[2]

-

Combine the organic phases and dry over anhydrous Na2SO4 .[1]

-

Filter and concentrate under reduced pressure to yield the crude oil.[1]

-

-

Purification:

Analytical Data & Validation

The following data points serve as self-validating checks for the synthesized compound.

| Parameter | Expected Value | Notes |

| Physical State | White solid / viscous oil | Hygroscopic; store under inert gas.[1][2] |

| LC-MS (ESI+) | [M+H]+ = 143.12 | Base peak.[1][2] |

| 1H NMR (CDCl3) | δ 1.40 (s, 6H), 2.30 (s, 3H) | Singlet at 2.30 ppm confirms N-Me.[2] |

| Solubility | High in DCM, MeOH, H2O | Poor solubility in Hexanes/Et2O.[1] |

Troubleshooting & Optimization Logic

Figure 2: Logic flow for troubleshooting incomplete reaction conversion.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1][2]

-

Novartis AG. (2015).[1][2] "Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors." WO2015059668A1.[1][2] (Describes the use of this compound as an intermediate). Link

-

F. Hoffmann-La Roche AG. (2017).[1][2] "Bis-heteroaryl derivatives as modulators of protein aggregation." WO2017020010A1.[1][2] (Cites the synthesis and characterization of the target compound). Link

Sources

- 1. 922178-61-8|(R)-3-Methylpiperazin-2-one|BLD Pharm [bldpharm.com]

- 2. 170033-47-3|(R)-tert-Butyl 2-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. (R)-3-Methyl-2-ketopiperazine = 99.0 GC 922178-61-8 [sigmaaldrich.com]

- 4. data.epo.org [data.epo.org]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

Application Note: Advanced Synthesis of Piperazinone Scaffolds

Abstract

The piperazinone (2-oxopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure in peptidomimetics, farnesyltransferase inhibitors, and GPCR ligands. This Application Note provides a technical guide to the most robust synthetic methodologies for piperazinone ring closure. We move beyond basic textbook descriptions to analyze the causality of reagent selection, focusing on three distinct pathways: Multicomponent Reaction (MCR) post-condensation modifications, Tandem Reductive Alkylation/Cyclization, and Transition-Metal Catalyzed Annulation. Detailed protocols and troubleshooting matrices are provided to ensure reproducibility in drug discovery workflows.

Strategic Analysis of Ring Closure Methodologies

The synthesis of piperazinones faces two primary thermodynamic and kinetic challenges: oligomerization (intermolecular reaction) versus cyclization (intramolecular reaction), and the control of stereocenters derived from amino acid precursors.

Pathway Selection Logic

-

Route A: Ugi-Deprotection-Cyclization (UDC). Best for high-throughput library generation. It allows four points of diversity but requires careful acid/base handling to prevent racemization.

-

Route B: Tandem Reductive Alkylation (SN2). Ideal for bulk synthesis of specific analogues. It avoids heavy metal contaminants but is sensitive to steric bulk at the cyclization site.

-

Route C: Pd-Catalyzed Decarboxylative Annulation. The method of choice for enantioenriched scaffolds where preserving chiral integrity is paramount.

Mechanistic Flow & Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements.

Method A: The Ugi-Deprotection-Cyclization (UDC) Protocol[1]

This method utilizes the Ugi 4-Component Reaction (U-4CR) followed by acid-mediated deprotection and base-induced cyclization. It is the industry standard for DNA-encoded libraries (DEL) and parallel synthesis.

Critical Reagent Analysis

-

Boc-Diamines: The use of mono-Boc protected diamines (e.g.,

-Boc-ethylenediamine) is non-negotiable to prevent polymerization during the initial Ugi condensation. -

Trifluoroacetic Acid (TFA): Selected for clean Boc removal. Warning: High concentrations can induce translactamization or racemization if the reaction overheats.

-

Scavenger Resins: In solution-phase synthesis, polymer-supported isocyanates are crucial for removing unreacted amines without aqueous workup.

Detailed Protocol

Step 1: Ugi Condensation

-

In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 mmol) in MeOH (3 mL).

-

Add the Amine (1.0 mmol) and stir for 30 min to pre-form the imine (dehydrating agents like

are optional but recommended for hindered amines). -

Add the Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol).

-

Stir at ambient temperature for 24–48 h. Monitor by LC-MS for the disappearance of the isocyanide.

-

Purification: Concentrate in vacuo.[1] If necessary, purify via flash chromatography (EtOAc/Hexanes).

Step 2: Deprotection & Cyclization (The "UDC" Step) [2]

-

Dissolve the Ugi adduct in 10% TFA in DCM (5 mL). Stir for 2 h at RT.

-

Remove volatiles under a stream of nitrogen or reduced pressure. Crucial: Ensure complete removal of TFA to prevent salt formation interfering with the base.

-

Redissolve the residue in MeOH (5 mL).

-

Add 10% TEA (Triethylamine) or DIPEA in MeOH.

-

Heat the mixture to 60°C for 4–12 h.

-

Note: Microwave irradiation (100°C, 10 min) significantly accelerates this step [1].

-

-

Evaporate solvent.[3] The residue is typically purified by reverse-phase HPLC.

Method B: Tandem Reductive Coupling / SN2 Cyclization

This approach, highlighted by Petkovic and Savic, constructs the ring via an intermolecular reductive amination followed by an intramolecular halide displacement.

Mechanism & Reagent Logic

Figure 2: Mechanistic pathway for the tandem reductive coupling/cyclization strategy.

Detailed Protocol

Reagents:

-

Reducing Agent: Sodium triacetoxyborohydride (

) is preferred over -

Base:

or

Procedure:

-

Imine Formation: To a solution of 2-chloro-N-(2-oxoalkyl)acetamide (1.0 equiv) in DCE (1,2-dichloroethane), add the Primary Amine (1.1 equiv). Stir for 1 h.

-

Reduction: Add

(1.5 equiv) in one portion. Stir at RT for 16 h.[3] -

Cyclization:

-

Option A (One-pot): Add DIPEA (3.0 equiv) directly to the reaction mixture and heat to reflux for 24 h.

-

Option B (Stepwise): Quench the reduction with saturated

, extract with DCM, and concentrate. Redissolve in MeCN, add

-

-

Workup: Filter off inorganic solids. Concentrate and purify via silica gel chromatography.

Method C: Palladium-Catalyzed Decarboxylative Annulation

For challenging substrates or when stereochemical retention is required, Pd-catalysis offers a powerful alternative. This method typically couples propargyl carbonates with diamines.[4]

Catalyst System[5]

-

Precursor:

or -

Ligand: Monodentate phosphines (e.g.,

) or bidentate ligands (dppe) depending on the specific substrate. -

Solvent: THF or Dioxane (anhydrous).

Protocol (Adapted from Rawal et al. [3])

-

In a glovebox, combine

(2.5 mol%) and DPEphos (10 mol%) in THF. Stir for 10 min to generate the active catalyst. -

Add the Propargyl Carbonate (1.0 equiv) and the Diamine (1.0 equiv).

-

Stir at ambient temperature. The reaction proceeds via the formation of a

-allenyl palladium complex, which undergoes nucleophilic attack by the amine. -

Note: This reaction is gas-evolving (

). Do not seal the vessel tightly if working on a large scale. -

Upon completion (TLC monitoring), filter through a pad of Celite and concentrate.

Comparative Reagent Guide

| Feature | UDC (Method A) | Tandem SN2 (Method B) | Pd-Catalysis (Method C) |

| Primary Reagent | Isocyanide / TFA | ||

| Key Catalyst | Acid (Deprotection) | Iodide (Finkelstein - optional) | |

| Atom Economy | High (Multicomponent) | Moderate (Leaving groups) | High (Decarboxylative) |

| Stereocontrol | Low (Racemization risk) | Moderate | Excellent |

| Cost | Low | Low | High (Pd catalyst) |

| Ideal Use Case | Large Libraries (DEL) | Bulk API Synthesis | Chiral Scaffolds |

Troubleshooting & Expert Insights

The "Diketopiperazine Trap"

A common failure mode in Ugi-based syntheses is the formation of 2,5-diketopiperazines (DKP) instead of the desired 2-oxopiperazines.

-

Cause: If the carboxylic acid component is an

-amino acid, the amine terminus can attack the exocyclic amide. -

Solution: Use

-amino acids or ensure the amine component in the Ugi reaction is the diamine source, not the acid component.

Solubility Issues

Piperazinones, particularly those with aryl substituents, can be poorly soluble.

-

Tip: Use HFIP (Hexafluoroisopropanol) as a co-solvent during purification or analysis. It disrupts hydrogen bond networks effectively.

Purification[3]

-

Flash Chromatography: Piperazinones are polar. Use DCM:MeOH (95:5) with 1%

to prevent streaking on silica. -

Crystallization: Many piperazinones crystallize readily from EtOAc/Heptane upon cooling.

References

-

Hulme, C., et al. "High-throughput synthesis of piperazinones via Ugi-4CR." Tetrahedron Letters, 1998. (Validated via snippet 1.2/1.6 context).

-

Petkovic, M., Savic, V., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution."[5] Synthesis, 2023.[3][5][6]

-

Montgomery, T. D., & Rawal, V. H. "Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles."[4] Organic Letters, 2016.[4][7]

-

Ferber, B., et al. "Synthesis of 3,5-Disubstituted Piperazinones via Palladium(II)-Catalyzed Amination."[8] Synlett, 2006.[8]

-

Sun, A. W., et al. "Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation."[9] Chemical Science, 2018.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid access to N-substituted diketopiperazines by one-pot Ugi-4CR/deprotection+activation/cyclization (UDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles [organic-chemistry.org]

- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: 3,3,4-Trimethylpiperazin-2-one in Fragment-Based Drug Design

[1]

Executive Summary

This compound represents a "privileged" scaffold in modern medicinal chemistry, distinguished by its gem-dimethyl substitution at the C3 position.[1] Unlike flexible piperazine rings, this fragment utilizes the Thorpe-Ingold effect to restrict conformational entropy, pre-organizing the ring into a twist-boat geometry that often favors binding to enzyme active sites (e.g., kinases, proteases).

This guide provides a standardized workflow for utilizing this fragment, from biophysical screening to synthetic elaboration.

Cheminformatics & Structural Profile

Before experimental deployment, it is critical to understand the physicochemical boundaries of the fragment.

| Property | Value | Implication for FBDD |

| Molecular Weight | 142.20 Da | Ideal "Rule of 3" fragment (<300 Da).[1] Leaves significant mass budget for elaboration.[1] |

| cLogP | ~ -0.3 to 0.1 | High aqueous solubility; suitable for high-concentration NMR/X-ray soaking (>50 mM).[1] |

| H-Bond Donors | 1 (N1-H) | The amide nitrogen is the primary directional H-bond donor.[1] |

| H-Bond Acceptors | 2 (C2=O, N4) | The carbonyl and tertiary amine provide distinct interaction points.[1] |

| Rotatable Bonds | 0 | Critical Feature: High rigidity minimizes entropy loss upon binding ( |

| pKa (N4) | ~ 7.8 - 8.2 | Likely protonated at physiological pH, aiding solubility and electrostatic interactions.[1] |

Structural Logic: The Gem-Dimethyl Lock

The two methyl groups at C3 introduce steric bulk that prevents the ring from adopting a flat or relaxed chair conformation.[1] This "lock" serves two purposes:

-

Selectivity: It sterically clashes with flat, promiscuous binding pockets, increasing specificity.

-

Vector Definition: It forces the N1 and N4 substituents into defined vectors, allowing rational "growth" of the molecule without unpredictable conformational collapse.

Experimental Protocols

Phase 1: Library Preparation & Solubility Testing

Objective: Ensure the fragment is monomeric and soluble for screening.

Protocol:

-

Stock Solution: Dissolve this compound in d6-DMSO to a concentration of 200 mM .

-

Aqueous Dilution: Dilute stock 1:20 into PBS (pH 7.4) to reach 10 mM.[1]

-

Nephelometry Check: Measure turbidity. If precipitation occurs, add 5% d6-DMSO.[1]

-

Note: This specific fragment is highly soluble; if aggregation occurs, check for impurities.

-

Phase 2: Primary Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting transient binding of this low-affinity fragment.[1]

Workflow:

-

Sample Prep:

-

Pulse Sequence:

-

Data Analysis:

-

Subtract "On" spectrum from "Off" spectrum.[1]

-

Positive Hit: Signals corresponding to the gem-dimethyl (singlet ~1.2 ppm) or N-methyl (singlet ~2.3 ppm) appear in the difference spectrum.[1]

-

Interpretation: If only the gem-dimethyl signal appears, the hydrophobic patch of the protein likely interacts with the C3 region.

-

Phase 3: X-Ray Crystallography (Soaking)

Due to its small size and high solubility, this fragment is ideal for crystal soaking.

Protocol:

-

Soak Condition: Add fragment directly to the crystallization drop to a final concentration of 50 mM .

-

Caution: High concentrations of amine (N4) can shift pH. Ensure crystallization buffer has sufficient capacity (e.g., 100 mM HEPES).

-

-

Incubation: Soak for 1 hour to 24 hours.

-

Tip: Short soaks (1-2 hrs) reduce the risk of crystal cracking due to lattice disruption.[1]

-

-

Collection: Flash cool in liquid nitrogen.

-

Refinement: Look for

density at the active site.[1] The gem-dimethyl group is a strong electron density marker, aiding unambiguous placement.[1]

Synthetic Elaboration (The "Grow" Strategy)

Once a hit is validated, the fragment must be "grown" to increase affinity. The 3,3,4-trimethyl scaffold offers N1 as the primary vector.

Vector Analysis Diagram

The following diagram illustrates the chemical space and growth vectors.

Caption: Functional vector map for this compound. N1 is the sole synthetic handle for fragment growing, while C3 and N4 provide structural integrity and solubility.

Synthetic Protocol: N1-Arylation (Buchwald-Hartwig)

To link the fragment to an aromatic system (e.g., to reach a hydrophobic pocket):[1]

-

Reagents:

-

Procedure:

-

Degas solvent with

for 15 mins.[1] -

Combine reagents in a sealed vial.

-

Heat to 100°C for 12-16 hours.

-

Filter through Celite and purify via Flash Chromatography (MeOH/DCM gradient).

-

-

Why this works: The gem-dimethyl group at C3 sterically protects the C2 carbonyl, preventing side reactions, but does not hinder the N1 position significantly.

Case Study: FGFR4 Inhibition

Context: Fibroblast Growth Factor Receptor 4 (FGFR4) is a target for hepatocellular carcinoma.[2] Application:

-

Hit: this compound was identified as a solubilizing tail that binds to the solvent-exposed region of the kinase ATP pocket.[1]

-

Elaboration: The N1 position was coupled to a naphthyridine core.[1]

-

Result: The gem-dimethyl group forced the piperazinone ring into a conformation that minimized steric clash with the protein's "gatekeeper" residue, improving selectivity over FGFR1/2/3.[1]

-

Reference: See Hagihara et al.[1] (Patent WO2015059668A1) for the specific usage of this intermediate in FGFR4 inhibitors.

References

-

Structural Basis of Fragment Binding

-

Gem-Dimethyl Effect

-

Application in FGFR4 Inhibitors

-

Piperazinone Scaffold Utility

Guide to the Safe Storage and Handling of 3,3,4-Trimethylpiperazin-2-one

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4-Trimethylpiperazin-2-one belongs to the piperazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The structural integrity and purity of such research compounds are paramount for generating reproducible and reliable experimental data. Improper storage and handling can lead to degradation, contamination, or, most critically, pose significant safety risks to laboratory personnel.

This application note provides a comprehensive guide based on established safety protocols and the chemical properties of related heterocyclic compounds. The objective is to equip researchers with the necessary knowledge to maintain the long-term stability of this compound and to ensure a safe laboratory environment. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each recommendation to foster a culture of safety and scientific rigor.

Compound Profile and Hazard Identification

Understanding the fundamental properties and associated hazards of a chemical is the foundation of safe laboratory practice. This compound is a solid compound with specific handling requirements dictated by its chemical structure.

| Property | Data |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol [1] |

| Appearance | Light yellow to yellow solid[2] |

| CAS Number | Not broadly available for this specific isomer; related structures exist. |

| Predicted Boiling Point | 289.6±33.0 °C[2] |

| Predicted Storage Temp. | 2–8 °C under inert gas[2][3] |

GHS Hazard Classification

Based on data for structurally similar compounds, this compound is classified with the following hazards. The presence of the piperazinone ring system contributes to its potential as an irritant.

| Pictogram | GHS Class | Hazard Statement | Causality and Field Insight |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4] | Piperazine derivatives can be toxic upon ingestion. This necessitates strict hygiene protocols to prevent accidental oral exposure. | |

| Skin irritation (Category 2) | H315: Causes skin irritation.[4] | The amine and lactam functionalities can interact with skin proteins, leading to irritation. This is why direct skin contact must be avoided through proper glove use. | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation.[4] | The compound, particularly as a fine powder, can easily become airborne and cause significant irritation or damage to the eyes. Chemical splash goggles are mandatory. | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[4] | Fine solid particles can be easily inhaled, irritating the mucosal surfaces of the respiratory tract. All handling of the solid must be performed in a ventilated enclosure. |

Long-Term Storage Protocol

The long-term stability of this compound is crucial for the validity of multi-year research projects. The primary degradation pathways for heterocyclic amines involve oxidation, hydrolysis, and reaction with atmospheric carbon dioxide. The following protocol is designed to mitigate these risks.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C [2][3] | Refrigeration slows the rate of potential degradation reactions, preserving compound integrity over time. |

| Atmosphere | Store under inert gas (Argon or Nitrogen) [3][5] | This displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis of the lactam ring. It is a critical step for ensuring long-term purity. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to air and moisture. Amber glass protects the compound from potential light-induced degradation. |

| Location | A dry, well-ventilated, designated chemical storage area [4][5][6] | The area should be secure and separate from incompatible materials. Proper ventilation prevents the buildup of any potential vapors. |

| Incompatibilities | Strong oxidizing agents and strong acids [6][7][8] | These substances can react violently or catalytically degrade the compound. Segregated storage is mandatory. |

Workflow for Receiving and Storing New Compounds

The following workflow ensures that new shipments of this compound are processed safely and stored under optimal conditions from the moment of arrival.

Caption: Workflow for receiving and storing the compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its classification as a skin, eye, and respiratory irritant, a multi-layered safety approach involving both engineering controls and PPE is required.

Engineering Controls

-

Primary Control: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood or a similar ventilated enclosure.[4][7] This is the most critical engineering control to prevent inhalation of the powder.

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Gloves must be inspected for integrity before each use.[5]

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[4][5] |

| Eye Protection | Chemical Splash Goggles or a Face Shield worn over safety glasses | Protects against airborne powder and accidental splashes when preparing solutions.[4][5] |

| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |

Experimental Protocols

Adherence to standardized protocols minimizes experimental variability and enhances safety.

Protocol 4.1: Weighing and Aliquoting the Solid Compound

This protocol is designed to prevent contamination of the bulk material and ensure accurate, safe dispensing.

-

Preparation: Before bringing the compound into the fume hood, pre-label all necessary vials. Place a weigh boat, spatulas, and forceps inside the hood.

-

Equilibration: Remove the main container from the 2-8°C storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would compromise its purity.

-

Dispensing: Inside the fume hood, open the container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on a tared analytical balance. Avoid any actions that could generate dust.

-

Transfer: Transfer the weighed solid to the pre-labeled aliquot vial.

-

Storage of Bulk Material: Before re-sealing the main container, flush the headspace with a gentle stream of inert gas (argon or nitrogen). Seal the container tightly with the cap and reinforce with paraffin film.

-

Return to Storage: Immediately return the main container to the 2-8°C storage.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes as solid chemical waste. Decontaminate the spatula and the balance area with 70% ethanol.

Protocol 4.2: Preparation of Stock Solutions

-

Solvent Selection: Consult literature for known solubility data. If unavailable, perform a small-scale solubility test using common laboratory solvents (e.g., DMSO, DMF, Methanol).

-

Calculation: Calculate the required mass of the compound and volume of solvent needed to achieve the target concentration.

-

Weighing: Following Protocol 4.1, accurately weigh the required mass of this compound directly into a suitable volumetric flask or vial.

-

Dissolution: Inside the fume hood, add approximately 70-80% of the final solvent volume to the flask. Cap and mix using a vortexer or sonicator until the solid is fully dissolved.

-

Final Volume: Once dissolved, add the solvent to the final target volume (QS). Cap and invert the flask several times to ensure a homogenous solution.

-

Storage: Store the stock solution in a tightly sealed, clearly labeled amber vial at -20°C or -80°C for long-term stability, unless otherwise indicated by stability studies.

Spill Management and Decontamination

Prompt and correct response to a chemical spill is essential to prevent exposure and contamination.

Spill Response Workflow

Caption: Workflow for responding to a small-scale laboratory spill.

For larger spills, or any spill outside of a containment hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean it up yourself.

Waste Disposal

All materials contaminated with this compound, including unused solid, solutions, and disposable labware, must be treated as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed container designated for solid hazardous waste.

-

Liquid Waste: Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[5]

-

Compliance: Always adhere to the specific hazardous waste disposal guidelines set by your institution and local regulatory bodies.[8]

Conclusion

This compound is a valuable compound for chemical research and development. Its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous storage and handling protocols. By adhering to the guidelines detailed in this application note—including refrigerated storage under an inert atmosphere, consistent use of engineering controls and PPE, and adherence to established experimental and emergency procedures—researchers can ensure compound integrity, experimental reproducibility, and, most importantly, a safe laboratory environment for all personnel.

References

-

Material Safety Data Sheet - 2-Methylpiperazine, 98%. (N.D.). Cole-Parmer. [Link]

-

N-METHYLPIPERAZINE GHS Safety Data Sheet. (N.D.). S D Fine-Chem Limited. [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ResearchGate. [Link]

-

3-Methyl-2-ketopiperazine Compound Summary. (2025). PubChem, National Center for Biotechnology Information. [Link]

-

2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- Safety Data Sheet. (2018). Synerzine. [Link]

-

3-Methyl-2-pentanone. (2024). Wikipedia. [Link]

-

4-(3,4,5-Trimethylpiperazin-1-yl)pentan-2-one Compound Summary. (2021). PubChem, National Center for Biotechnology Information. [Link]

-

3-Methyl-2-butanone. (N.D.). Simple English Wikipedia. [Link]

-

3(R),5,5-Trimethylpiperazin-2-one Compound Summary. (2010). PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 3(R),5,5-Trimethylpiperazin-2-one | C7H14N2O | CID 9989362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Methylpiperazin-2-one | 922178-61-8 [chemicalbook.com]

- 3. 922178-61-8|(R)-3-Methylpiperazin-2-one|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. synerzine.com [synerzine.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3,4-Trimethylpiperazin-2-one

This technical guide addresses the synthesis of 3,3,4-Trimethylpiperazin-2-one , focusing on overcoming the common yield-limiting factors associated with gem-dimethyl substituted lactams.

Current Status: Active Topic: Yield Optimization & Process Troubleshooting Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Gem-Dimethyl" Challenge

Synthesizing this compound presents a specific steric challenge. The standard alkylation of diamines with

This guide recommends a Two-Stage Workflow that bypasses the elimination pathway, utilizing the Bargellini Reaction for the core scaffold followed by Reductive Methylation .

Part 1: Strategic Synthetic Routes

Method A: The Bargellini Reaction (Recommended for High Yield)

Why this works: Instead of using a sterically hindered electrophile (bromoester), this multicomponent reaction generates a highly reactive gem-dichloroepoxide intermediate in situ from acetone and chloroform. This intermediate is susceptible to nucleophilic attack by the diamine, forming the C3-C2 bond without competing elimination.

Step 1: Synthesis of 3,3-Dimethylpiperazin-2-one[1]

-

Reagents: Ethylenediamine, Acetone, Chloroform, NaOH, Benzyltriethylammonium chloride (TEBA - PTC).

-

Mechanism: Chloroform

Dichlorocarbene

Step 2: N-Methylation to this compound

-

Reagents: Formaldehyde (37% aq), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).

-

Mechanism: Reductive amination of the secondary amine (N4).

Method B: The "Classic" Bromoester Route (Troubleshooting Only)

Status: Deprecated due to low yield, but supported for legacy protocols.

-

Reagents: N-Methylethylenediamine + Ethyl 2-bromoisobutyrate.

-

Critical Flaw: High temperatures required for the steric SN2 reaction promote HBr elimination, forming ethyl methacrylate side products.

Part 2: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Bargellini Chemistry

Step 1: Core Scaffold Construction

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

-

Mixing: Charge Ethylenediamine (1.0 equiv) and Acetone (10.0 equiv - acts as reagent and co-solvent) into the flask. Add TEBA (0.05 equiv) as a phase transfer catalyst.

-

Addition: Cool to 0°C. Add Chloroform (1.2 equiv) dropwise.

-

Initiation: Add NaOH (50% aq. solution, 4.0 equiv) dropwise over 2 hours, maintaining internal temperature <10°C. Note: The reaction is highly exothermic.

-

Workup: Stir overnight at RT. Filter off salts.[1][2] Concentrate the filtrate.

-

Purification: The residue is often a semi-solid. Recrystallize from Acetone/Et2O or perform continuous extraction with DCM if the product is water-soluble.

Step 2: Reductive Methylation (Target: this compound)

-

Dissolution: Dissolve 3,3-dimethylpiperazin-2-one (1.0 equiv) in DCM (0.2 M concentration).

-

Imine Formation: Add Formaldehyde (37% aq., 1.5 equiv) dropwise at 0°C. Stir for 15 mins.

-

Reduction: Add NaBH(OAc)3 (1.3 equiv) portion-wise.

-

Completion: Stir at RT for 3–16 hours. Monitor by LCMS (Target M+H = 143.1).

-

Quench: Quench with sat. NaHCO3. Extract with DCM (3x). Dry over Na2SO4.[2][3]

Data Summary: Yield Comparison

| Parameter | Method A (Bargellini) | Method B (Bromoester) |

| Key Reagents | Acetone, CHCl3, NaOH | Ethyl 2-bromoisobutyrate, Base |

| Primary Side Reaction | Hydrolysis of carbene (manageable) | Elimination to Methacrylate (Yield Killer) |

| Typical Yield (Step 1) | 55 - 75% | 15 - 35% |

| Purification Difficulty | Moderate (Salts) | High (Polymer removal) |

| Scalability | High (Exotherm control needed) | Low (Runaway elimination risk) |

Part 3: Troubleshooting Guide (Q&A)

Q1: I am using Method B (Bromoester) and my crude NMR shows doublets at 5.5 and 6.1 ppm. What is this? A: This is Ethyl Methacrylate .

-

Cause: The base (or excess amine) acted as a base rather than a nucleophile, eliminating HBr from the tertiary bromide.

-

Fix: Switch to Method A. If you must use Method B, use a polar aprotic solvent (DMF or DMSO) to accelerate the SN2 rate relative to elimination, and keep the temperature as low as possible (start at 0°C, ramp slowly).

Q2: In the Methylation step, I see a +12 mass unit impurity (M+12). A: This is likely the N-Methylene intermediate or a formaldehyde adduct that did not reduce.

-

Fix: Ensure you are using Sodium Triacetoxyborohydride (STAB) , not Sodium Borohydride. STAB is selective for the iminium ion. Ensure the reaction runs for at least 3 hours.

Q3: The product is water-soluble and I'm losing it during extraction. A: Piperazinones are highly polar.

-

Fix 1: Saturate the aqueous layer with NaCl (salting out) before extraction.

-

Fix 2: Use CHCl3/Isopropanol (3:1) as the extraction solvent instead of pure DCM.

-

Fix 3: For the Bargellini route, evaporate the reaction mixture to dryness and extract the solid residue with hot ethyl acetate.

Part 4: Reaction Pathway Visualization

Caption: The optimized Bargellini-Reductive Methylation pathway avoids the elimination pitfalls of tertiary alkyl halides.

References

- Synthesis of this compound (Methylation Step)

-

Bargellini Reaction for Piperazinones

- Source:Molecules 2021, 26(3), 558.

-

URL:[Link]

-

Critique of Bromoester Route (Elimination Issues)

-

Source: US20210147366A1.[1] "Process for preparation of 2,2-dimethylpiperazine." Paragraph [0011].

- URL

-

Sources

Technical Support Center: Purification of 3,3,4-Trimethylpiperazin-2-one

Welcome to the technical support center for the purification of 3,3,4-Trimethylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My TLC plate shows a persistent impurity with an Rf value very close to my product.

Possible Cause: This is a common issue when dealing with structurally similar impurities, such as stereoisomers or regioisomers, which can be formed during the synthesis of piperazinone derivatives.[1] Another possibility is the presence of unreacted starting materials or by-products with similar polarity to your target compound.

Solution:

-

Optimize TLC Mobile Phase: The first step is to improve the separation on your Thin Layer Chromatography (TLC) plate.[2] A good separation on TLC is crucial for successful column chromatography.[3] Experiment with different solvent systems by varying the ratio of a non-polar solvent (e.g., hexane, cyclohexane) and a polar solvent (e.g., ethyl acetate, methanol). The goal is to achieve a clear separation between the spot of your desired product and the impurity.

-

Column Chromatography with a Shallow Gradient: Once you have a suitable solvent system, perform column chromatography.[4] Instead of a steep gradient (rapidly increasing the polarity of the eluent), use a shallow gradient. This means making small, incremental increases in the proportion of the more polar solvent. This technique can enhance the separation of compounds with very similar polarities.[5]

-

Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase for your column chromatography, such as alumina (acidic, neutral, or basic).[6] The choice of stationary phase can alter the retention of your compound and its impurities, potentially leading to better separation.

Problem 2: After column chromatography, my product is still not pure. NMR analysis shows broad peaks.

Possible Cause: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities (e.g., residual palladium from a hydrogenation step) or that your compound is in equilibrium with another species. It could also suggest the presence of residual solvent that is difficult to remove.

Solution:

-

Removal of Metal Catalysts: If a palladium on carbon (Pd/C) catalyst was used in a preceding hydrogenation step, it's crucial to ensure its complete removal.[7] Filtration through a pad of Celite® is a standard and effective method for this.

-

Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move to the aqueous layer as a salt. The organic layer containing non-basic impurities can then be discarded. Afterwards, basify the aqueous layer with a base (e.g., NaOH or NaHCO3) and extract your purified product back into an organic solvent.

-

Azeotropic Distillation: To remove persistent solvent residues, such as water or high-boiling point solvents, azeotropic distillation can be employed.[8] For example, by dissolving your product in toluene and then removing the toluene under reduced pressure, you can effectively co-distill water.

Problem 3: I am struggling to induce crystallization of my purified this compound.

Possible Cause: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation, using an inappropriate solvent, or the compound having a high affinity for the chosen solvent.[9]

Solution:

-

Solvent Screening: The choice of solvent is critical for successful recrystallization.[10] Ideal solvents should dissolve the compound well at elevated temperatures but poorly at room temperature or below. You can perform small-scale solubility tests with a variety of solvents (e.g., ethyl acetate, isopropanol, acetone, or mixtures thereof) to identify the best candidate.

-

Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be used.[10] In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble). Then, a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

-

Inducing Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:

-

Scratching the inner surface of the flask with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

-

Seeding the solution with a tiny crystal of the pure compound.

-

Using a vapor diffusion chamber. This involves placing a small vial containing your compound dissolved in a solvent inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the vial, reducing the solubility of your compound and promoting crystallization.[11]

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

The impurities will largely depend on the synthetic route.[12] Common impurities can include unreacted starting materials, such as N-methylpiperazine or related precursors, and by-products from side reactions.[13] For instance, if the synthesis involves a reductive amination step, you might have residual reducing agents or their by-products.[14]

Q2: What is a good starting point for a column chromatography solvent system for this compound?

A good starting point for developing a solvent system for column chromatography of a moderately polar compound like this compound on silica gel is a mixture of a non-polar solvent like n-heptane or cyclohexane and a more polar solvent like ethyl acetate.[14][15] You can start with a low percentage of ethyl acetate and gradually increase the polarity. A typical starting eluent could be 10-20% ethyl acetate in heptane. The optimal ratio should be determined by preliminary TLC analysis.[16]

Q3: Can I use reverse-phase chromatography for the purification of this compound?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for the purification of piperazinone derivatives, especially for achieving high purity on a smaller scale.[16] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended to confirm the purity of your this compound.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.[17]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single, sharp peak in the chromatogram indicates a high degree of purity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and for detecting impurities. The absence of unexpected signals suggests a pure sample.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

Q5: What are the recommended storage conditions for purified this compound?

For long-term stability, it is advisable to store purified this compound as a solid in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric components.[7]

Data and Experimental Protocols

Table 1: Recommended Solvent Systems for Chromatography

| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) | Notes |

| TLC | Silica Gel 60 F254 | 70:30 n-Heptane / Ethyl Acetate | Adjust ratio to achieve an Rf of ~0.3 for the product. |

| Column Chromatography | Silica Gel | Gradient elution from 90:10 to 50:50 n-Heptane / Ethyl Acetate | A shallow gradient is recommended for closely eluting impurities. |

| RP-HPLC | C18 | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | A typical gradient would be 10% to 90% Acetonitrile over 20 minutes. |

Protocol 1: Step-by-Step Column Chromatography

-

Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 n-Heptane / Ethyl Acetate). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

-

Load the Sample: Dissolve your crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. Carefully apply the sample to the top of the column.

-

Elute the Column: Begin adding the eluent to the top of the column. Apply gentle pressure (e.g., with a hand bellows or compressed air) to maintain a steady flow rate.

-

Collect Fractions: Collect the eluent in a series of test tubes.

-

Monitor Fractions: Spot each fraction on a TLC plate to determine which fractions contain your purified product.[5]

-

Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Diagram 1: Decision Tree for Purification Strategy

Caption: A decision tree for selecting the appropriate purification strategy.

Diagram 2: Workflow for a Two-Solvent Recrystallization

Caption: A typical workflow for a two-solvent recrystallization process.

References

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (n.d.).

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).

- (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 - Benchchem. (n.d.).

- (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - ResearchGate. (2019, May 13).

-

Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][18]thiazine 1,1-dioxides - NIH. (2024, March 18). Retrieved from

- Performing Column Chromatography - YouTube. (2023, March 10).

- US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds - Google Patents. (n.d.).

- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).

- US2919275A - Purification of piperazine - Google Patents. (n.d.).

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. (n.d.).

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).

- US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (n.d.).

- A Review on Analytical Methods for Piperazine Determination. (2024, December 27).

- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023, October 31).

- Column Chromatography - Magritek. (n.d.).

- Recrystallization - Chemistry LibreTexts. (2023, January 29).

- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (n.d.).

- CN106117153A - The preparation method of 2 piperazinones - Google Patents. (n.d.).

- US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. (n.d.).

- (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. (2025, August 6).

- Recrystallization - Single Solvent. (n.d.).

- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).

- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).

- B. Column Chromatography - Chemistry LibreTexts. (2023, August 29).

- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF - ResearchGate. (2025, August 5).

- Column chromatography - Columbia University. (n.d.).

- 2.4A: Macroscale Columns - Chemistry LibreTexts. (2024, August 18).

Sources

- 1. researchgate.net [researchgate.net]

- 2. magritek.com [magritek.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. columbia.edu [columbia.edu]

- 7. benchchem.com [benchchem.com]

- 8. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Home Page [chem.ualberta.ca]

- 11. reddit.com [reddit.com]

- 12. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 15. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Trimethylpiperazinone Extraction Optimization

Status: Operational Ticket ID: TMP-EXT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low Recovery & Emulsion Issues in Piperazinone Scaffolds

Specialist’s Opening Statement

"I’ve reviewed the tickets coming in regarding trimethylpiperazinone isolation. Most of you are seeing the same paradox: high HPLC purity in the reaction mixture, but abysmal recovery after workup.

Here is the chemical reality: Trimethylpiperazinone is a polar heterocycle containing both a basic amine and a polar amide functionality. If you treat this like a standard lipophilic drug intermediate, you will lose it to the aqueous waste stream. The amide moiety increases water solubility significantly, while the amine functionality makes the partition coefficient (

This guide is not a generic SOP. It is a targeted troubleshooting system designed to fix the three failure modes of this specific scaffold: pH-mismatch , emulsion lock , and solvent polarity mismatch ."

Module 1: The Partitioning Paradox (Yield Issues)

User Question: "My reaction conversion is >98%, but I’m only isolating 40% of the product. Where is it going?"

Technical Diagnosis: You are likely extracting at a neutral or weakly basic pH. The trimethylpiperazinone scaffold contains a tertiary amine (pKa ~8.5–9.0). At pH 7–8, a significant portion of the molecule remains protonated (cationic) and stays in the water. Furthermore, the amide oxygen acts as a hydrogen bond acceptor, dragging even the free base into the aqueous phase.

The Fix: The "pH Swing + Salting Out" Protocol

| Parameter | Standard Protocol (Failing) | Optimized Protocol (Passing) | Mechanism |

| Aqueous pH | pH 7–8 (Bicarbonate wash) | pH > 12 (NaOH/KOH) | Ensures 99.9% of the amine is in the free-base (neutral) form. |

| Ionic Strength | Water / Brine | Saturated NaCl | "Salting out" effect disrupts water structure, forcing the organic molecule out. |

| Solvent Ratio | 1:1 Aqueous/Organic | 1:3 Aqueous/Organic | Increases the capacity of the organic phase to uptake the polar solute. |

Q: I adjusted the pH to 12, but yield is still low. Why? A: Your solvent is too non-polar. Standard solvents like Toluene or Heptane cannot overcome the hydrogen bonding of the amide to water. You must use a solvent with Hydrogen Bond Accepting (HBA) capability or higher polarity.

-

Recommended: Dichloromethane (DCM) is the historical standard, but see Module 3 for green alternatives like 2-Methyltetrahydrofuran (2-MeTHF).

Module 2: The Emulsion Nightmare (Phase Separation)

User Question: "I have a third layer forming between my organic and aqueous phases. It won't separate even after 2 hours."

Technical Diagnosis: Piperazinones are notorious surfactants. The combination of the hydrophobic methyl groups and the hydrophilic amide/amine creates an amphiphilic structure that stabilizes emulsions, especially in the presence of fine particulates (e.g., precipitated salts or palladium black from hydrogenation).

Troubleshooting Workflow:

-

The "Filter First" Rule: Never extract a cloudy reaction mixture. Filter through a Celite pad before adding the extraction solvent.

-

The Density Trap: If using DCM (density 1.33 g/mL) and heavy brine (density ~1.2 g/mL), the densities are too close, preventing separation.

-

Fix: Dilute the aqueous phase with water (lowers density) OR add more DCM.

-

-

The "Centrifugal Force" Option: If the emulsion is persistent, transfer to 50mL Falcon tubes and centrifuge at 3000 rpm for 5 minutes. This is the only reliable way to break a stabilized piperazinone emulsion.

Module 3: Green Chemistry & Solvent Substitution

User Question: "Our EH&S department is banning Dichloromethane (DCM). Can I use Ethyl Acetate?"

Technical Diagnosis: Ethyl Acetate (EtOAc) is risky for amines. Primary and secondary amines can react with EtOAc (aminolysis) at high temperatures or prolonged storage, forming acetylated impurities. While trimethylpiperazinone is likely a tertiary amine (depending on the isomer), trace impurities in your matrix might react.

Authoritative Recommendation: The pharmaceutical industry (GSK, Pfizer, Sanofi guides) is moving toward 2-Methyltetrahydrofuran (2-MeTHF) as the direct replacement for DCM in amine extractions.

Why 2-MeTHF?

-

Higher Process Yields: It has a unique ability to extract polar functionality compared to Toluene or Heptane.

-

Clean Phase Cuts: Unlike THF, it is immiscible with water.

-

Stability: It is stable to strong bases (pH 12+), unlike esters (EtOAc).

Solvent Performance Matrix

| Solvent | Polarity | Amine Stability | Extraction Efficiency | Green Rating |

| Dichloromethane | High | High | Excellent | Banned/Restricted |

| Ethyl Acetate | Moderate | Low (Aminolysis risk) | Moderate | Good |

| 2-MeTHF | Moderate-High | High | Excellent | Recommended |

| MTBE | Low | High | Poor | Good |

Visualizing the Logic

Figure 1: Solvent Selection Decision Tree

This logic gate determines the optimal solvent based on your specific impurity profile and facility constraints.

Caption: Decision matrix for selecting extraction solvents based on chemical stability and green chemistry constraints.

Figure 2: The "Emulsion Loop" Troubleshooting Workflow

Follow this path when phase separation fails.

Caption: Step-by-step workflow for breaking persistent emulsions in piperazinone extractions.

Standard Operating Procedure (Optimized)

Protocol: High-Recovery Extraction of Trimethylpiperazinone

-

Preparation: Dissolve the crude reaction mixture in minimum water.

-

Filtration: If cloudy, filter through a sintered glass funnel packed with Celite to remove particulates.

-

Basification: Cool the solution to 0°C. Slowly add 40% NaOH solution until pH > 12 .

-

Why? Cooling prevents heat-degradation during the exothermic neutralization. High pH ensures the amine is free-based.

-

-

Salting Out: Add solid NaCl until the solution is saturated (undissolved salt visible).

-

Extraction:

-

Preferred: Add 2-MeTHF (1.0 volume equivalent to aqueous phase). Shake vigorously for 2 minutes.

-

Alternative: Add DCM (if permitted).

-

-

Separation: Allow to settle. If emulsion forms, centrifuge.[1]

-

Drying: Collect organic phase and dry over anhydrous

(Sodium Sulfate). Magnesium Sulfate (

References & Validated Sources

-

ACS Green Chemistry Institute. (2024).[2] Solvent Selection Tool & Guide. American Chemical Society.[2][3] [Link]

-

Sanofi. (2013).[2][4] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

-

Byrne, F. P., et al. (2016).[2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

-

Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. [Link]

Sources

Troubleshooting low purity in commercial 3,3,4-Trimethylpiperazin-2-one

Subject: Troubleshooting Low Purity in Commercial Batches

Introduction: The "Hidden" Impurity Profile

You are likely accessing this guide because your commercial batch of 3,3,4-Trimethylpiperazin-2-one (CAS: varies by salt form) is underperforming.[1] In high-precision applications—such as Kinase inhibitor synthesis or GPCR ligand development—even 95% purity is insufficient.[1]

This scaffold presents a unique chemical paradox: the gem-dimethyl group at C3 (Thorpe-Ingold effect) theoretically stabilizes the ring, yet it introduces significant steric hindrance that complicates the final cyclization step during industrial manufacturing.[1] Consequently, commercial "97%" batches often contain 2–5% of linear, acyclic intermediates or hydrolysis byproducts that are non-obvious by standard HPLC but devastating to downstream coupling reactions.[1]

This guide provides a self-validating diagnostic and remediation workflow to restore your material to >99% purity.

Part 1: Diagnostic Triage (Is it actually impure?)[1]

Before attempting purification, you must identify the nature of the contaminant.[1] Commercial certificates of analysis (CoA) often miss specific oligomeric or hydrolysis impurities due to poor UV absorption.[1]

Q: My LC-MS looks clean, but my reaction yields are low. Why?

A: You likely have Linear Acyclic Precursors or Inorganic Salts .[1] The synthesis of this lactam often involves the condensation of N-methylethylenediamine with a dimethyl-substituted ester.[1] If cyclization is incomplete, you retain the linear amide.[1] These linear amines often co-elute with the product or lack distinct chromophores.[1]

The Diagnostic Check: Run a 1H NMR in DMSO-d6 and look for the "Ghost Signals":

-

The Amide Proton (N1-H): Should be a broad singlet around 7.5–8.0 ppm.[1] If you see a second, sharper amide signal or a carboxylic acid proton (10–12 ppm), you have hydrolysis (ring opening).[1]

-

The Gem-Dimethyls (C3-Me2): In the pure ring, these are chemically equivalent (singlet, ~1.2 ppm) unless the ring is locked in a specific conformation.[1] If you see two distinct sets of methyl singlets with different intensities, you have a mixture of the closed ring and the open linear intermediate.[1]

Q: The material is sticky/hygroscopic.[1] Is this normal?

A: No. Pure this compound should be a free-flowing solid.[1] Stickiness indicates Hygroscopicity induced by impurities (often residual salts or linear amine hydrochlorides).[1] The lactam ring itself is stable, but the tertiary amine (N4) attracts moisture if trace acid is present.

-

Immediate Action: Dry a small sample under high vacuum (0.1 mbar) at 40°C for 4 hours. If it remains sticky, it requires the Acid-Base Remediation Protocol (see Part 2).[1]

Part 2: Remediation Protocols

These protocols are designed as "self-validating systems."[1] If the step fails, the visual cue will tell you immediately.[1]

Protocol A: The "Steric-Wash" (Acid-Base Extraction)

Best for: Removing linear precursors, non-basic impurities, and color bodies.[1]

Principle: The N4 nitrogen is basic, but sterically hindered by the C3-gem-dimethyl group.[1] We use this to our advantage. The cyclic product will protonate and move to water; neutral impurities (unreacted esters) will stay in organic.[1]

Reagents:

-

Ethyl Acetate (EtOAc)[1]

-

0.5 M Hydrochloric Acid (HCl) — Do not use stronger acid to avoid hydrolysis.[1]

-

2.0 M Sodium Hydroxide (NaOH)[1]

-

Brine[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of crude material in 20 mL EtOAc.

-

Acid Extraction: Extract with 0.5 M HCl (2 x 10 mL).

-

The Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1 x 10 mL).[1] Discard this organic layer.[1]

-

Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 12.

-

Visual Cue: The solution may become cloudy as the free base precipitates or oils out.[1]

-

-

Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL).[1]

-

Note: We switch to DCM here because the free base is highly soluble in chlorinated solvents.[1]

-

-

Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Recrystallization (For Salt Forms)

Best for: Final polishing of >95% material.[1]

If you are working with the HCl salt, the gem-dimethyl group makes the lattice energy high.[1]

-

Solvent System: Ethanol (EtOH) / Diethyl Ether (Et2O).[1]

-

Procedure: Dissolve in minimum hot EtOH. Add Et2O dropwise until turbidity persists.[1] Cool to -20°C.

-

Warning: Do not use Acetone. The primary amine impurities (if ring opened) can form imines with acetone, creating false peaks in analysis.

Part 3: Visualized Workflows

Figure 1: Diagnostic Decision Tree

Caption: Logical flow for identifying impurity types based on physical state and spectral data.

Figure 2: The "Steric-Wash" Extraction Protocol

Caption: Purification workflow exploiting the basicity of N4 and the stability of the lactam ring.[1]

[1][2]

Part 4: Stability & Storage (The "Silent Killer")

Q: Can I store this in solution? A: Avoid if possible. While lactams are generally stable, the 3,3-dimethyl substitution creates "internal strain."[1] In protic solvents (Methanol, Water) over long periods, the equilibrium can shift toward ring opening, especially if the pH drifts.

-

Best Practice: Store as the solid free base or HCl salt at -20°C.

-

Inert Gas: Always backfill with Argon.[1] The N4-methyl group is susceptible to N-oxidation by atmospheric oxygen over months, forming the N-oxide (M+16 peak in MS).[1]

Summary of Quantitative Data

| Parameter | Specification (Target) | Common Defect | Remediation |

| Appearance | White to off-white crystalline solid | Yellow oil / Sticky gum | Acid/Base Wash (Protocol A) |

| Purity (HPLC) | > 98.0% | 90-95% (tailing peaks) | Recrystallization (Protocol B)[1] |

| 1H NMR | Sharp singlets (C3-Me) | Split/Broad singlets | Dry under high vac; Check for rotamers |

| Water Content | < 0.5% | > 2.0% (Hygroscopic) | Azeotrope with Toluene |

References

-

Synthesis & Cyclization Dynamics

-

Purification of Piperazine Derivatives

- Methodologies for separating N-substituted piperazines

- Source:Organic Process Research & Development, "Scalable Synthesis of Substituted Piperazines."

-

[1]

-

Stability of Lactams

(Note: Specific commercial purity issues are often trade secrets; these references ground the chemical principles used in the troubleshooting protocols.)

Sources

Controlling temperature for stable piperazinone formation

[1]

Current Status: Operational Subject: Temperature Control & Protocol Optimization for Piperazin-2-one Scaffolds Audience: Medicinal Chemists, Process Chemists

Welcome to the Technical Support Hub

Piperazin-2-ones are privileged scaffolds in drug discovery, serving as core structures for peptidomimetics, kinase inhibitors, and GPCR ligands. However, their formation is thermodynamically sensitive.[1] This guide addresses the critical balance between cyclization kinetics (ring closure) and thermodynamic stability (preventing racemization or polymerization).[1]

This interface provides field-proven troubleshooting, optimized protocols, and mechanistic insights to stabilize your synthetic workflow.[1]

Module 1: The Thermodynamics of Cyclization

The Critical Threshold: Intramolecular vs. Intermolecular

The primary failure mode in piperazinone synthesis is the competition between ring closure (intramolecular) and oligomerization (intermolecular).[1] Temperature acts as the selector switch.[1][2]

-

Kinetic Control (Low Temp): Often insufficient to overcome the entropic penalty of bringing the two reactive ends together.[1] Result: Stalled reaction or linear intermediates.[1]

-

Thermodynamic Control (High Temp): Provides the energy for ring closure but increases the risk of

-carbon racemization (if chiral starting materials are used) and oxidative decomposition.[1]

Visualizing the Pathway